Ethyl 2-[(3,5-dimethylphenyl)carbamoyl]acetate
Overview
Description
Ethyl 2-[(3,5-dimethylphenyl)carbamoyl]acetate is an organic compound with the molecular formula C13H17NO3. It is a derivative of carbamic acid and is characterized by the presence of an ethyl ester group attached to a carbamoyl group, which is further connected to a 3,5-dimethylphenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-[(3,5-dimethylphenyl)carbamoyl]acetate can be synthesized through several methods. One common approach involves the reaction of ethyl chloroacetate with 3,5-dimethylaniline in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group of 3,5-dimethylaniline attacks the carbonyl carbon of ethyl chloroacetate, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3,5-dimethylphenyl)carbamoyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Ethyl 2-[(3,5-dimethylphenyl)carbamoyl]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 2-[(3,5-dimethylphenyl)carbamoyl]acetate exerts its effects involves interactions with specific molecular targets. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The 3,5-dimethylphenyl ring provides hydrophobic interactions that can enhance binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: Similar in structure but lacks the 3,5-dimethylphenyl group.
Methyl 2-[(3,5-dimethylphenyl)carbamoyl]acetate: Similar but with a methyl ester group instead of an ethyl ester group.
N-Phenylcarbamates: Compounds with a phenyl group instead of the 3,5-dimethylphenyl group.
Uniqueness
This compound is unique due to the presence of both the ethyl ester and the 3,5-dimethylphenyl groups, which confer specific chemical and physical properties
Properties
IUPAC Name |
ethyl 3-(3,5-dimethylanilino)-3-oxopropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-4-17-13(16)8-12(15)14-11-6-9(2)5-10(3)7-11/h5-7H,4,8H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAFDRLVGWHOEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)NC1=CC(=CC(=C1)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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